N'-(1,2,4-thiadiazol-5-yl)(tert-butoxy)carbohydrazide
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Overview
Description
N’-(1,2,4-thiadiazol-5-yl)(tert-butoxy)carbohydrazide is a chemical compound characterized by the presence of a thiadiazole ring and a tert-butoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1,2,4-thiadiazol-5-yl)(tert-butoxy)carbohydrazide typically involves the reaction of 1,2,4-thiadiazole derivatives with tert-butoxycarbohydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of N’-(1,2,4-thiadiazol-5-yl)(tert-butoxy)carbohydrazide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions
N’-(1,2,4-thiadiazol-5-yl)(tert-butoxy)carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The thiadiazole ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of N’-(1,2,4-thiadiazol-5-yl)(tert-butoxy)carbohydrazide include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of N’-(1,2,4-thiadiazol-5-yl)(tert-butoxy)carbohydrazide depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce substituted thiadiazole compounds .
Scientific Research Applications
N’-(1,2,4-thiadiazol-5-yl)(tert-butoxy)carbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N’-(1,2,4-thiadiazol-5-yl)(tert-butoxy)carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N’-(1,2,4-thiadiazol-5-yl)(tert-butoxy)carbohydrazide include:
- N-(5-(1-Ethyl-1-methylpropyl)-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide
- N-[5-(tert-butyl)-1,3,4-thiadiazol-2-yl]-N’-methylurea
- N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-naphthamide
Uniqueness
N’-(1,2,4-thiadiazol-5-yl)(tert-butoxy)carbohydrazide is unique due to its specific structural features, such as the presence of both a thiadiazole ring and a tert-butoxy group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H12N4O2S |
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Molecular Weight |
216.26 g/mol |
IUPAC Name |
tert-butyl N-(1,2,4-thiadiazol-5-ylamino)carbamate |
InChI |
InChI=1S/C7H12N4O2S/c1-7(2,3)13-6(12)11-10-5-8-4-9-14-5/h4H,1-3H3,(H,11,12)(H,8,9,10) |
InChI Key |
IRBJHPPAOPTLAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NNC1=NC=NS1 |
Origin of Product |
United States |
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